ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate
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Description
Ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.348. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Researchers have focused on synthesizing new compounds based on dihydroisoquinoline structures and studying their chemical properties. For example, the synthesis of novel 5-substituted-8-hydroxyquinoline based compounds for corrosion protection of carbon steel in hydrochloric acid solutions highlights the application of similar structures in material science. These compounds show mixed-type inhibition behavior and their effectiveness is supported by electrochemical measurements, SEM imaging, and theoretical calculations (Faydy et al., 2019).
Stereochemistry and Molecular Structure
Another aspect of research is the diastereoselective synthesis of atropisomeric quinazolin-4-ones, which investigates the stereochemical properties of these compounds. Such studies are crucial for understanding the molecular basis of biological activity and for the development of drugs with specific stereochemical configurations (Natsugari et al., 2006).
Antimicrobial and Antitumor Activities
Compounds with dihydroisoquinoline structures have been evaluated for their antimicrobial and antitumor activities. For instance, new quinazoline derivatives have been synthesized and screened for antibacterial and antifungal properties, demonstrating potential applications in pharmaceutical research and development (Desai et al., 2007). Additionally, isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and assessed for their antineoplastic activity, offering insights into the design of cancer therapeutics (Liu et al., 1995).
Photophysical Properties
Research on carbazole-substituted anthracene derivatives for use in organic light-emitting devices (OLEDs) showcases the potential of dihydroisoquinoline-based compounds in materials science, particularly in the development of high-brightness and efficient non-doped blue light-emitting devices (Chang et al., 2013).
Properties
IUPAC Name |
ethyl N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-16(19)17-10-5-6-11-18-12-9-14-7-3-4-8-15(14)13-18/h3-4,7-8H,2,9-13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNQROCYEKHOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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